2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid
Description
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the para position and a fluorine atom at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to the Cbz group’s role in protecting amines and fluorine’s ability to modulate electronic and metabolic properties .
Properties
Molecular Formula |
C16H14FNO4 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-14-9-13(7-6-12(14)8-15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,21)(H,19,20) |
InChI Key |
RROQFBLAIJDJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid typically involves multiple steps. One common approach is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the fluorine atom and the acetic acid moiety. The reaction conditions often involve the use of protecting groups, halogenation reagents, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved to reveal the active amino group, which can then participate in binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The table below highlights structural differences and substituent impacts among analogous compounds:
*Calculated based on molecular formula C₁₆H₁₃FNO₄.
Substituent Analysis:
- Fluorine (F) : Introduces electronegativity, enhancing metabolic stability and influencing binding interactions. Compared to Cl (), F is smaller and less polarizable, reducing steric hindrance .
- Nitro (NO₂): Strong electron-withdrawing effect () increases acidity of the acetic acid (pKa ~1.5 vs. ~2.8 for F analog) .
- Boronic Acid (B(OH)₂) : Enables cross-coupling reactions (), unlike the acetic acid group in the target compound .
Physical and Chemical Properties
Biological Activity
2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C16H14FNO4 and a molecular weight of 317.29 g/mol. Its structure features a fluorinated phenyl ring, which may influence its biological activity by modulating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-amino-2-fluorophenylacetic acid and benzyl chloroformate.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the benzyloxycarbonyl protecting group.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are involved in neurotransmitter metabolism and cholinergic signaling, respectively .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress .
Case Studies and Research Findings
- Inhibition Studies :
- Cell Viability Assays :
- Structure-Activity Relationships (SAR) :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C16H14FNO4 |
| Molecular Weight | 317.29 g/mol |
| CAS Number | 127862-88-8 |
| IC50 (MAO-B Inhibition) | 0.51 μM |
| IC50 (BChE Inhibition) | 7.00 μM |
| Toxicity (Vero Cells) | >80% viability at 100 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
